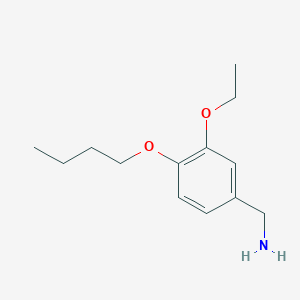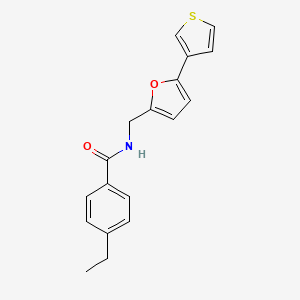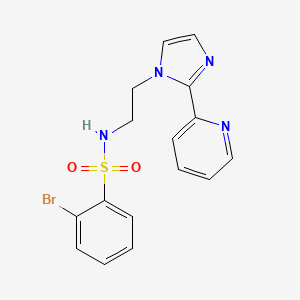
2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, an imidazole ring, and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine. This intermediate is then reacted with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
-
Step 1: Synthesis of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine
- React pyridine-2-carbaldehyde with ethylenediamine to form 2-(pyridin-2-yl)-1H-imidazole.
- Alkylate the imidazole with 2-bromoethanol to obtain 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanol.
- Convert the alcohol to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
-
Step 2: Formation of this compound
- React 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
- The bromine atom in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
-
Oxidation and Reduction Reactions
- The imidazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
-
Coupling Reactions
- The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and boronic acids in toluene or ethanol.
Major Products
- Substituted benzenesulfonamides, imidazole derivatives, and various arylated products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The compound’s structural motifs are common in molecules with antimicrobial activity.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The pyridine and imidazole rings can coordinate with metal ions in enzymes, inhibiting their activity. The benzenesulfonamide group can interact with protein targets, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and heterocyclic compounds such as:
Uniqueness
- The presence of the bromine atom in this compound allows for unique reactivity, particularly in cross-coupling reactions, making it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Propiedades
IUPAC Name |
2-bromo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c17-13-5-1-2-7-15(13)24(22,23)20-10-12-21-11-9-19-16(21)14-6-3-4-8-18-14/h1-9,11,20H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYWFKSEBVLAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
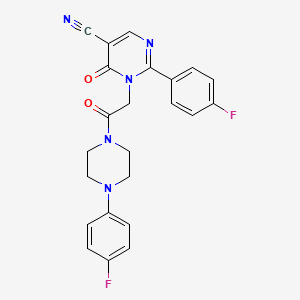
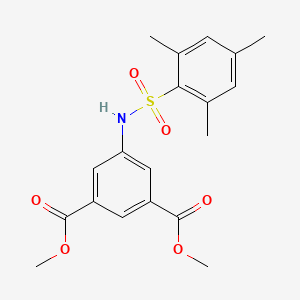
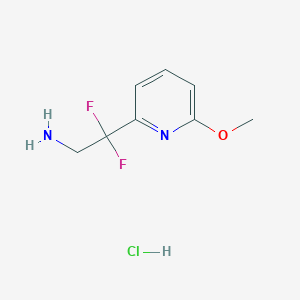
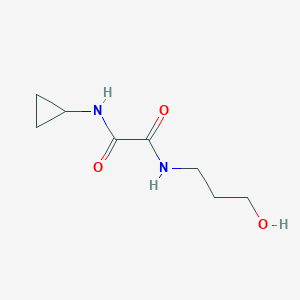
![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)
![N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2910474.png)
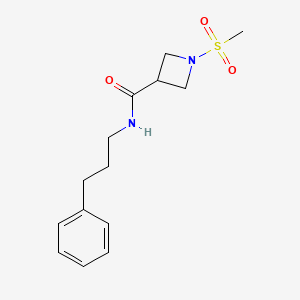
![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)
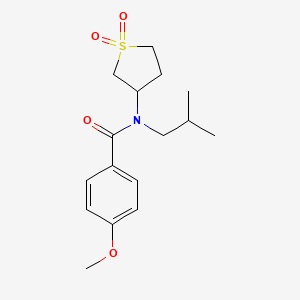
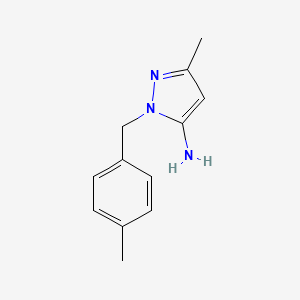
![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)
![2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2910487.png)
